molecular formula C30H31N5O4 B15352501 Desmethyl 7-Methoxycarbonyl Nintedanib (Nintedanib Impurity C)

Desmethyl 7-Methoxycarbonyl Nintedanib (Nintedanib Impurity C)

Cat. No.: B15352501
M. Wt: 525.6 g/mol
InChI Key: BYTZIVDLSANORQ-UHFFFAOYSA-N
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Description

Methyl (3E)-3-[({4-[2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-7-carboxylate is an organic compound with a complex structure that features a combination of indole, piperazine, and acetamido functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3E)-3-[({4-[2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-7-carboxylate generally involves a multi-step synthetic approach. Key steps may include the following:

  • Formation of the indole core: : Typically prepared through the Fischer indole synthesis or via the Leimgruber-Batcho synthesis.

  • Attachment of the acetamido group: : This is achieved by acylation of the amine with acetic anhydride or acetyl chloride.

  • Incorporation of the piperazine moiety: : This is done via nucleophilic substitution reactions, using suitable intermediates like chloroacetamides and piperazine.

  • Final assembly and esterification: : The final step involves the formation of the ester group using an appropriate acid chloride and methanol.

Industrial Production Methods

Industrial-scale production might follow similar synthetic routes, with optimization for yield and purity. Advanced techniques such as continuous flow synthesis could be employed to enhance production efficiency. Catalysts and automated reaction conditions are likely utilized to streamline the process.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound may undergo oxidation at various positions, particularly on the indole or the acetamido moiety.

  • Reduction: : Reduction reactions can target the carbonyl groups to yield alcohol derivatives.

  • Substitution: : Halogenation or other nucleophilic substitutions could be used to modify the phenyl rings or the piperazine nitrogen.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like KMnO₄ or CrO₃.

  • Reduction: : Hydrogenation using Pd/C or other metal catalysts.

  • Substitution: : Nucleophiles like halides (Cl-, Br-) in solvents such as DMF or DMSO.

Major Products Formed from These Reactions

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of various halo derivatives.

Scientific Research Applications

Methyl (3E)-3-[({4-[2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-7-carboxylate has numerous applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Employed in studies involving enzyme inhibition and receptor binding.

  • Industry: : Its derivatives might be used in materials science for creating specialized polymers or other advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, which may include enzymes or receptors. The mechanism of action typically involves:

  • Binding: : The compound binds to a target protein, altering its conformation.

  • Inhibition/Activation: : This binding can either inhibit or activate the target, depending on the nature of the interaction.

  • Pathway Modulation: : The altered activity of the target protein can lead to changes in various biochemical pathways, contributing to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3E)-3-[({4-[2-(piperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-7-carboxylate

  • Ethyl (3E)-3-[({4-[2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-7-carboxylate

Uniqueness

The presence of the 4-methylpiperazine moiety in the title compound distinguishes it from other similar compounds. This structural feature may impart unique pharmacokinetic or pharmacodynamic properties, enhancing its potential as a lead compound in drug development.

Properties

Molecular Formula

C30H31N5O4

Molecular Weight

525.6 g/mol

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-7-carboxylate

InChI

InChI=1S/C30H31N5O4/c1-34-15-17-35(18-16-34)19-25(36)31-21-11-13-22(14-12-21)32-27(20-7-4-3-5-8-20)26-23-9-6-10-24(30(38)39-2)28(23)33-29(26)37/h3-14,33,37H,15-19H2,1-2H3,(H,31,36)

InChI Key

BYTZIVDLSANORQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC=C5C(=O)OC)O

Origin of Product

United States

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